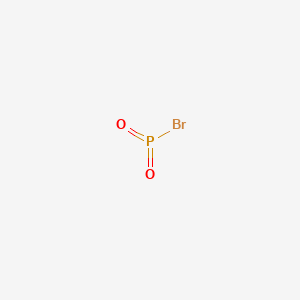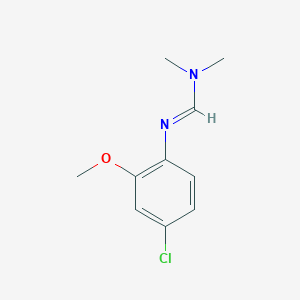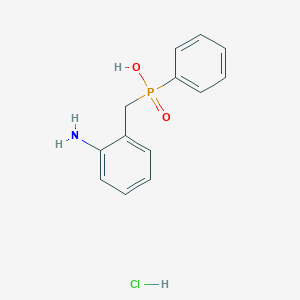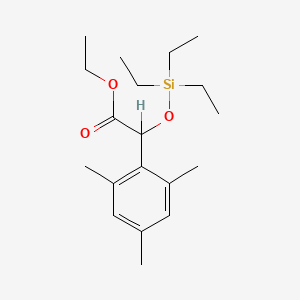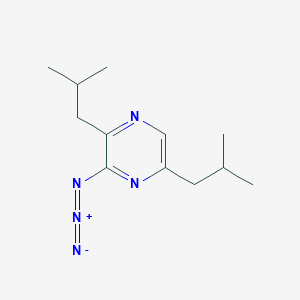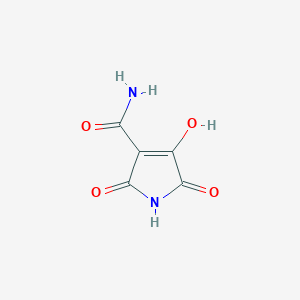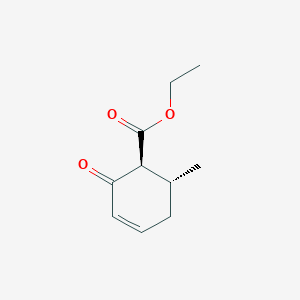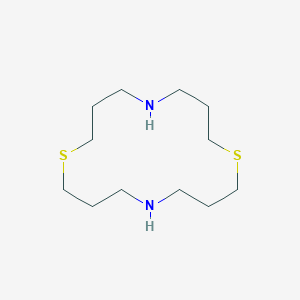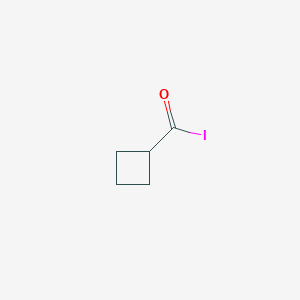![molecular formula C15H14Cl2O2 B14426623 4-[2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol CAS No. 79648-83-2](/img/structure/B14426623.png)
4-[2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol is an organic compound characterized by the presence of a phenol group substituted with a 2,2-dichloro-1-(4-methoxyphenyl)ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol typically involves electrophilic aromatic substitution reactions. . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring environmental safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atoms.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dechlorinated phenol derivatives.
Substitution: Formation of substituted phenol derivatives.
Applications De Recherche Scientifique
4-[2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The dichloroethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-((2-(3,4-dimethoxyphenyl)-ethylimino)-methyl)-phenol: Similar structure with different substituents.
2,4-Dichlorophenol: Contains two chlorine atoms on the phenol ring but lacks the methoxyphenyl group.
Uniqueness
4-[2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol is unique due to the presence of both the dichloroethyl and methoxyphenyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
79648-83-2 |
|---|---|
Formule moléculaire |
C15H14Cl2O2 |
Poids moléculaire |
297.2 g/mol |
Nom IUPAC |
4-[2,2-dichloro-1-(4-methoxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C15H14Cl2O2/c1-19-13-8-4-11(5-9-13)14(15(16)17)10-2-6-12(18)7-3-10/h2-9,14-15,18H,1H3 |
Clé InChI |
SRDXVNVNMVXSIH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


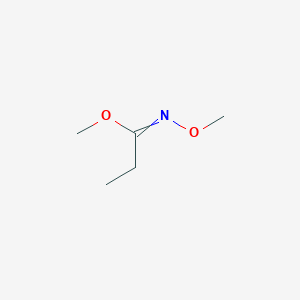
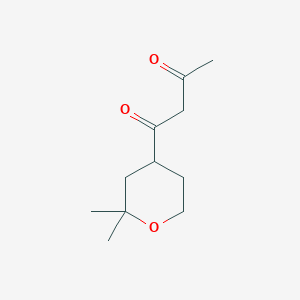
![N-{4-Chloro-2-[(4-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14426565.png)
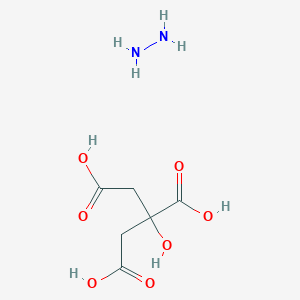
![2H-Pyrimido[1,2-a]pyrimidine, 1-butyl-1,3,4,6,7,8-hexahydro-](/img/structure/B14426571.png)
